6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine typically involves the bromination of thiazolo[5,4-b]pyridine derivatives. One common method includes the reaction of 2-(bromomethyl)thiazolo[5,4-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and thiazole ring contribute to its ability to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylthiazolo[5,4-b]pyridine
- 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. This compound’s specific structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
6-bromo-2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGTGYKQPYRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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